molecular formula C10H10N2O2S B13207613 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Cat. No.: B13207613
M. Wt: 222.27 g/mol
InChI Key: DJWRYEDINISUSG-UHFFFAOYSA-N
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Description

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with an ethyl group at the 2-position and an acetic acid moiety at the 4-position. The presence of both sulfur and nitrogen atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amino derivative.

Scientific Research Applications

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit specific kinases or enzymes involved in oxidative stress pathways, thereby exerting its antioxidant or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities.

Uniqueness

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the ethyl group and acetic acid moiety enhances its solubility and potential for further chemical modifications.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-(2-ethylthieno[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C10H10N2O2S/c1-2-8-11-7(5-9(13)14)6-3-4-15-10(6)12-8/h3-4H,2,5H2,1H3,(H,13,14)

InChI Key

DJWRYEDINISUSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C=CSC2=N1)CC(=O)O

Origin of Product

United States

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